

# Application Note: Extraction and Quantification of Thiamine (Vitamin B1) from Food Matrices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thiamine Sulfate

Cat. No.: B583490

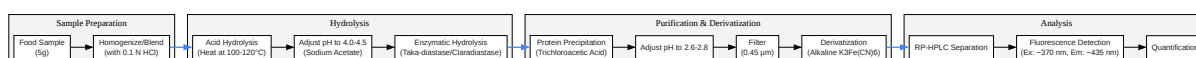
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Introduction Thiamine (Vitamin B1) is a water-soluble vitamin essential for numerous cellular processes, including energy metabolism and nervous system function.[1][2][3] As humans cannot synthesize thiamine, it must be obtained through diet.[1][2] In food, thiamine exists in free form and as various phosphorylated esters: thiamine monophosphate (TMP), thiamine diphosphate (TPP), and thiamine triphosphate (TTP).[4] Accurate quantification of total thiamine content is crucial for nutritional labeling, quality control, and research in food science and drug development.[1][2][5]

This application note provides a detailed protocol for the extraction of total thiamine from diverse food matrices. The procedure involves acid hydrolysis to release bound thiamine, followed by enzymatic dephosphorylation to convert all thiamine esters to free thiamine. The liberated thiamine is then derivatized to form a fluorescent compound, thiochrome, which is subsequently quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

## Experimental Workflow

The overall workflow for thiamine extraction and analysis is depicted below. The process begins with sample preparation and proceeds through hydrolysis, purification, and final quantification.



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Figure 1: General workflow for the extraction and analysis of thiamine from food matrices.

## Detailed Experimental Protocol

This protocol is a synthesized method based on established procedures for determining total thiamine content in food samples.[1][2][6]

### 1. Reagents and Materials

- Hydrochloric acid (HCl), 0.1 N
- Sodium Acetate solution, 2.5 M
- Taka-diastase or Claradiastase enzyme powder[1][2][7]
- Trichloroacetic acid (TCA) solution, 50% (w/v)[1][2][6]
- Potassium ferricyanide ( $K_3Fe(CN)_6$ ) solution, 2% alkaline[8]
- Thiamine hydrochloride standard
- HPLC grade methanol and water
- 0.45  $\mu$ m syringe filters

### 2. Standard Solution Preparation

Prepare stock and working standard solutions of thiamine hydrochloride in water acidified to pH 2.6-2.8 with 0.1 N HCl.[1][2] These solutions should be prepared fresh daily. A typical calibration range is 0.1–25  $\mu$ g/mL.[2]

### 3. Sample Preparation and Extraction

This procedure is suitable for solid food samples like cereals, meats, and vegetables.[1][6][7]

- Step 1: Homogenization and Acid Hydrolysis

- Weigh 5 g of the homogenized food sample into a flask.[1][2]
- Add 60 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.[1][2]
- Heat the mixture in a water bath at 100°C for 1 hour or autoclave at 120°C to release bound thiamine.[1][2][8]
- Cool the mixture to room temperature.
- Step 2: Enzymatic Hydrolysis (Dephosphorylation)
  - Adjust the pH of the cooled mixture to 4.0-4.5 using 2.5 M Sodium Acetate solution.[1][2]
  - Add approximately 200 mg of Taka-diaxase or a suitable amount of another phosphatase enzyme (e.g., 6% claradiastase).[1][2][7]
  - Shake the mixture well and incubate for at least 3 hours at 50°C or for 18 hours at 45°C to convert thiamine phosphates to free thiamine.[1][2][7]
- Step 3: Protein Precipitation and Clarification
  - After incubation, add 2 mL of 50% TCA solution to precipitate proteins.[1][2][6]
  - Heat the mixture at 100°C for 15 minutes.[1][2]
  - Cool the solution, adjust the pH to 2.6-2.8 with Sodium Acetate, and bring the final volume to 100 mL with deionized water.[1][2]
  - Filter the extract through a 0.45 µm filter prior to HPLC analysis.[1][2]

#### 4. Derivatization and HPLC Analysis

For fluorescence detection, thiamine must be oxidized to thiochrome. This can be done pre-column or post-column.[2][8]

- Pre-column Derivatization: Mix the filtered extract with a 2% alkaline potassium ferricyanide solution. The resulting thiochrome derivative is then extracted with a solvent like isobutanol or butanol before injection into the HPLC system.[8][9]

- Post-column Derivatization: The column effluent is mixed with the oxidizing agent in a reaction coil before it enters the fluorescence detector. This is a common automated approach.[\[1\]](#)[\[2\]](#)
- HPLC Conditions:
  - Column: Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m).[\[6\]](#)[\[7\]](#)[\[8\]](#)
  - Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM phosphate buffer, pH 7.0) and an organic solvent like methanol or acetonitrile.[\[7\]](#)[\[8\]](#)
  - Detection: Fluorescence detector set to an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 435 nm.[\[4\]](#)[\[8\]](#)

## Method Performance Data

The performance of thiamine extraction and analysis methods varies by food matrix and specific laboratory conditions. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Method Performance Characteristics for Thiamine Analysis

Parameter	Food Matrix	Value	Reference
Recovery	Cooked Sausages	>90%	[7]
	Fresh Egg, Apple, Potato	90.1% - 109%	[8]
	Soy Sauce	91.57% - 92.53%	[9]
	Commercially Processed Foods	99.3 ± 3.13% (Semiautomated)	[10]
Limit of Detection (LOD)	Cooked Sausages	0.015 mg/100 g	[7]
	Selected Foods	0.2 - 0.3 mg/kg	[8]
	Vegetable Soup	2.4 - 9.0 ng/mL	[11]
	Mushrooms	0.043 µg/mL	[6]
Limit of Quantification (LOQ)	Selected Foods	0.6 - 0.9 mg/kg	[8]
	Vegetable Soup	8 - 30 ng/mL	[11]
Precision (RSD)	Cooked Sausages	1.5% (within a day), 5.2% (between days)	[7]

| | Selected Foods | 1.9% - 8.5% |[8] |

Table 2: Summary of Extraction and Hydrolysis Conditions

Food Matrix	Acid Hydrolysis	Enzyme	Incubation Conditions	Reference
General Food Samples	0.1 N HCl, 100°C, 1 hr	Taka-diastase	45°C, 18 hrs	[1][2]
Mushrooms	0.1 M HCl, 96°C, 30 min	Taka-diastase	50°C, 3 hrs	[6]
Cooked Sausages	Not Specified	Clara-diastase (6%)	50°C, 3 hrs	[7]
Pet Foods/Animal Feeds	0.1 M HCl	Clara-diastase	Not Specified	[8]

| Fortified Rice | Acetic Acid (1%) | None (analyzed free form) | N/A |[12] |

## Conclusion

The protocol described provides a robust and reliable method for the extraction and quantification of total thiamine from a wide range of food matrices. The combination of acid and enzymatic hydrolysis ensures the complete conversion of all thiamine forms to free thiamine for accurate analysis.[4][6] The use of HPLC with fluorescence detection offers high sensitivity and selectivity, making it the method of choice for thiamine determination in food and supplement analysis.[1][2][4] Adherence to the detailed steps in this protocol will enable researchers and quality control professionals to obtain accurate and reproducible results.

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